1-Pyrrolidin-1-ylmethyl-propylamine
Description
Significance of Amines and Pyrrolidine (B122466) Derivatives in Organic Chemistry
Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. universalclass.comnumberanalytics.com This reactivity is central to a vast array of chemical transformations. Amines are integral to many biological processes and are the building blocks of amino acids, which form proteins. purkh.com Their applications in industrial processes are extensive, serving as catalysts, intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comamerigoscientific.com
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its three-dimensional structure allows for the exploration of pharmacophore space, contributing to the stereochemistry and biological activity of molecules. nih.gov This ring is a core component of numerous natural alkaloids and synthetic drugs with a wide range of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties. nih.govbohrium.comfrontiersin.org The versatility of the pyrrolidine moiety has led to its incorporation into many successful drugs, such as the antihypertensive captopril (B1668294) and the antibiotic clindamycin. frontiersin.org
Research Trajectory and Academic Interest in 1-Pyrrolidin-1-ylmethyl-propylamine
Direct and extensive research focusing solely on this compound is not widely documented in publicly available literature. Its academic interest appears to be primarily as a chemical intermediate or a building block in the synthesis of more complex molecules. The compound is listed in the catalogs of various chemical suppliers, indicating its availability for research and development purposes. scbt.comsigmaaldrich.comchemicalbook.com
The synthesis of related structures, such as N,N'-disubstituted guanidines, has involved the use of similar aminopropyl-pyrrolidine precursors. acs.org These studies aim to develop novel ligands for biological targets like the histamine (B1213489) H3 receptor. acs.org Furthermore, the general synthetic routes for creating pyrrolidine-containing compounds often involve the reaction of precursors with various amines, highlighting the potential role of this compound in combinatorial chemistry and drug discovery efforts. nih.gov The interest in pyrrolidine derivatives for treating conditions like diabetes and cancer continues to drive the synthesis of novel compounds where this compound could serve as a valuable starting material. bohrium.comresearchgate.net
Scope and Strategic Objectives for Comprehensive Scholarly Investigation
A comprehensive scholarly investigation of this compound would be beneficial to unlock its full potential. The strategic objectives for such an investigation should include:
Detailed Physicochemical Characterization: A thorough analysis of its spectral data (NMR, IR, Mass Spectrometry), solubility, and other physical properties would provide a solid foundation for its use in synthesis.
Exploration of Synthetic Methodologies: Developing and optimizing synthetic routes to this compound and its derivatives would enhance its accessibility and utility for researchers. This could involve exploring stereoselective syntheses to isolate specific enantiomers, which may possess distinct biological activities. mdpi.com
Investigation of a "Privileged Fragment": Given the prevalence of the pyrrolidine ring in bioactive molecules, a key objective would be to investigate whether this compound can act as a "privileged fragment" in the design of new therapeutic agents. This would involve synthesizing a library of compounds derived from it and screening them for various biological activities.
Computational and Docking Studies: In silico studies could predict the potential binding of this compound-derived compounds to various biological targets, guiding synthetic efforts towards more promising candidates.
Elucidation of Structure-Activity Relationships (SAR): For any identified bioactive derivatives, systematic modification of the structure would be crucial to establish clear SAR. This would involve altering the substitution pattern on the pyrrolidine ring and the propylamine (B44156) chain to optimize potency and selectivity. nih.gov
By pursuing these objectives, the scientific community can move beyond its current status as a chemical intermediate and potentially uncover novel applications for this compound in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-1-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-8(9)7-10-5-3-4-6-10/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFPTUFHGRZOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Pyrrolidin 1 Ylmethyl Propylamine
Nucleophilic Characteristics of Amine Functionalities within 1-Pyrrolidin-1-ylmethyl-propylamine
The nucleophilicity of the amine groups in this compound is a central feature of its chemical character. Both the primary and tertiary nitrogen atoms possess a lone pair of electrons, making them available to attack electron-deficient centers. fiveable.melibretexts.org However, their reactivity differs due to electronic and steric factors.
Generally, primary amines are considered strong nucleophiles. fiveable.me The primary amine group in this molecule is readily available for nucleophilic attack. In contrast, the tertiary amine, part of the pyrrolidine (B122466) ring, is also nucleophilic but its reactivity is tempered by steric hindrance. The three alkyl groups surrounding the tertiary nitrogen can impede its approach to an electrophile. fiveable.memasterorganicchemistry.com
The relative nucleophilicity of amines generally follows the order: primary > secondary > tertiary, primarily due to decreasing steric hindrance. fiveable.metutorchase.comquora.com Therefore, the primary amine in this compound is expected to be the more reactive nucleophilic center in many reactions, especially those involving bulky electrophiles. fiveable.me
Table 1: Comparison of Factors Influencing Amine Nucleophilicity
| Amine Type | Electronic Effect | Steric Hindrance | General Nucleophilicity |
|---|---|---|---|
| Primary (R-NH₂) (as in the propylamine (B44156) moiety) | High electron density on N | Low | High fiveable.metutorchase.com |
| Tertiary (R₃N) (as in the pyrrolidine moiety) | Increased electron density from alkyl groups | High | Lower than primary/secondary fiveable.memasterorganicchemistry.com |
Electrophilic Interactions and Derivatization Potential
Both amine groups can react with electrophiles, leading to a wide range of derivatives. The primary amine can undergo reactions such as alkylation and acylation. Alkylation with alkyl halides can proceed via nucleophilic substitution, though it often leads to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the product amine also being nucleophilic. ncert.nic.inchemguide.co.ukmsu.edu
Acylation of the primary amine with reagents like acid chlorides or anhydrides readily forms amides. ncert.nic.in This is a common derivatization strategy. The tertiary amine of the pyrrolidine ring can also be alkylated to form a quaternary ammonium salt. msu.edu
Derivatization is a key strategy for the analysis of amines. Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are commonly used to create fluorescent or UV-active derivatives of primary and secondary amines, which facilitates their detection in chromatographic methods. thermofisher.comnih.govrsc.org Phenyl isothiocyanate is another reagent used for derivatizing primary and secondary amines for UV detection. rsc.org
Table 2: Common Derivatization Reactions for Amine Functionalities
| Functional Group | Reagent Type | Product |
|---|---|---|
| Primary Amine | Acid Chloride (R-COCl) | N-Substituted Amide ncert.nic.in |
| Primary Amine | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt ncert.nic.in |
| Primary Amine | o-Phthalaldehyde (OPA) | Fluorescent Isoindole Derivative thermofisher.comnih.gov |
| Tertiary Amine | Alkyl Halide (R-X) | Quaternary Ammonium Salt msu.edu |
Reaction Pathways and Transformation Types
The oxidation of the amine groups in this compound can lead to various products depending on the oxidizing agent and reaction conditions.
Primary Amine Oxidation : The primary amine can be oxidized to several functional groups. Milder oxidation can yield nitriles. britannica.com Oxidation involving flavoproteins, for instance, proceeds by converting the C-N single bond to a double bond (imine), which is then often hydrolyzed. nih.gov More vigorous oxidation can lead to nitro compounds. britannica.com A key mechanistic step in many amine oxidations is the transfer of electrons from the amine to the oxidant, which can be followed by proton transfer to generate an α-aminoalkyl radical intermediate. acs.org
Tertiary Amine Oxidation : Tertiary amines can be oxidized to enamines or N-oxides. britannica.comdtic.mil The mechanism of tertiary amine oxidation can involve a one-electron transfer to form an amine radical cation. This intermediate can then undergo deprotonation at an α-carbon to form a radical, which is further oxidized to an iminium ion. researchgate.net This iminium ion can then react with nucleophiles or rearrange. researchgate.net Reagents like hydrogen peroxide or peroxy acids typically add an oxygen atom to the tertiary nitrogen to form a tertiary amine N-oxide. britannica.com
While the amine functionalities themselves are in a reduced state, they are often synthesized via the reduction of other nitrogen-containing functional groups. For instance, primary amines are commonly prepared by the reduction of nitriles or amides using strong reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.orgmasterorganicchemistry.com The mechanism for nitrile reduction involves nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, forming an imine anion which is then further reduced to the amine. libretexts.org The reduction of amides to amines with LiAlH₄ also proceeds through hydride addition to the carbonyl carbon. masterorganicchemistry.com
The primary amine of this compound is a potent nucleophile in both substitution and addition reactions.
Nucleophilic Substitution : The primary amine can act as a nucleophile in substitution reactions with substrates like alkyl halides. savemyexams.com The reaction proceeds via an Sₙ2 mechanism where the lone pair on the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. docbrown.info As mentioned, this can lead to multiple substitutions. chemguide.co.uk
Nucleophilic Addition : Primary amines readily undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. unizin.orgopenstax.orgucalgary.ca This reaction is typically acid-catalyzed and begins with the attack of the amine's lone pair on the carbonyl carbon. unizin.orgucalgary.ca The initial tetrahedral intermediate, a carbinolamine, then eliminates a molecule of water to form an imine (also known as a Schiff base). unizin.orgopenstax.orglibretexts.orglibretexts.org
The basicity of the amine groups means they readily participate in proton transfer reactions. Both the primary and tertiary amines can accept a proton from an acid to form ammonium salts. ncert.nic.in The ease with which they accept a proton is quantified by their pKa values. Generally, alkylamines are more basic than ammonia. libretexts.org
In polyamine systems, proton transfer is crucial for many biological and chemical processes. rsc.orgrsc.orgnih.govnih.gov The transfer of protons between amine groups and from a proton donor (acid) to the amine acceptor (base) can occur rapidly. rsc.orgrsc.org In a molecule like this compound, the presence of two basic centers allows for the formation of mono- or di-protonated species, depending on the pH of the environment. The relative basicity of the two nitrogen atoms will determine the site of initial protonation.
Table 3: Summary of Key Reactive Properties
| Property | Primary Amine Moiety | Tertiary Amine (Pyrrolidine) Moiety |
|---|---|---|
| Nucleophilicity | High, sterically accessible fiveable.me | Moderate, more sterically hindered fiveable.memasterorganicchemistry.com |
| Basicity (Protonation) | Readily accepts a proton | Readily accepts a proton |
| Reaction with Aldehydes | Forms Imines (Schiff Bases) unizin.orgopenstax.org | No reaction (no H on N) |
| Reaction with Acid Chlorides | Forms N-substituted amides ncert.nic.in | No reaction (no H on N) |
| Oxidation | Can form nitriles, imines, or nitro compounds britannica.comnih.gov | Can form N-oxides or enamines britannica.comdtic.mil |
Detailed Mechanistic Elucidation of Reactions Involving this compound
A complete mechanistic understanding of any chemical reaction requires a combination of experimental and computational studies. Such investigations for this compound have not been reported.
Currently, there are no published computational chemistry studies that focus on the transition state geometries, activation energies, or reaction coordinate pathways for reactions involving this compound. This type of analysis is crucial for understanding the precise pathway a reaction follows, including the identification of key intermediates and the energetic barriers that must be overcome. Without such studies, any proposed mechanism would be purely speculative.
Experimental data on the kinetics of reactions involving this compound are not available in the scientific literature. Kinetic studies are essential for determining the rate of a reaction and how it is influenced by factors such as concentration, temperature, and the presence of catalysts. The absence of this data means that the reaction orders, rate constants, and activation parameters for this compound are unknown.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is for illustrative purposes only, as no experimental data has been found.
| Reaction Parameter | Value |
|---|---|
| Rate Constant (k) | Not Determined |
| Reaction Order | Not Determined |
| Activation Energy (Ea) | Not Determined |
| Pre-exponential Factor (A) | Not Determined |
Advanced Spectroscopic and Structural Characterization of 1 Pyrrolidin 1 Ylmethyl Propylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-Pyrrolidin-1-ylmethyl-propylamine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR) for Primary Assignments
One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial assignment of the chemical structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the pyrrolidine (B122466) ring, the propyl chain, and the amine groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms. The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons, following the n+1 rule. docbrown.info For instance, the methyl group (CH₃) of the propyl chain would likely appear as a triplet, while the methylene (B1212753) groups (CH₂) would exhibit more complex splitting patterns due to coupling with neighboring protons. docbrown.info The protons on the carbons adjacent to the nitrogen atoms (α-protons) are expected to be shifted downfield. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in its structure. docbrown.info Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their chemical environment. Carbons bonded to nitrogen atoms will be deshielded and appear at a lower field (higher ppm value). docbrown.info The chemical shifts for the pyrrolidine and propylamine (B44156) moieties can be predicted by comparison with the spectra of pyrrolidine and propylamine themselves. chemicalbook.comchemicalbook.com
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms in this compound. The two nitrogen atoms are in different chemical environments—one tertiary amine within the pyrrolidine ring and one primary amine at the end of the propyl chain—and would therefore exhibit distinct chemical shifts.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine C2/C5-H | ~2.5-2.7 | ~54-56 |
| Pyrrolidine C3/C4-H | ~1.7-1.9 | ~23-25 |
| N-CH₂-C | ~2.3-2.5 | ~58-60 |
| C-CH-C | ~2.8-3.0 | ~55-57 |
| CH-CH₂-C | ~1.4-1.6 | ~28-30 |
| C-CH₂-N | ~2.6-2.8 | ~43-45 |
| NH₂ | Variable | - |
| CH₂-CH₃ | ~1.3-1.5 | ~20-22 |
| CH₃ | ~0.8-1.0 | ~11-13 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra and determining the connectivity and stereochemistry of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the pyrrolidine ring and along the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is essential for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrrolidine ring and the propylamine moiety through the methylene bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution.
Real-Time NMR Spectroscopy for Dynamic Conformational Studies
The pyrrolidine ring in this compound is not planar and can undergo conformational changes, such as ring-puckering. Similarly, rotation around the single bonds in the propyl chain can lead to different conformers. Real-time NMR spectroscopy, often performed at variable temperatures, can be used to study these dynamic processes. rsc.org By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges and identify the most stable conformers.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula of the compound is C₈H₁₈N₂. chembk.com HRMS can confirm this by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion that can then fragment in characteristic ways. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. docbrown.info This could lead to the formation of a stable pyrrolidinyl-containing cation or a propylamino-containing cation.
Loss of small neutral molecules: The loss of small, stable molecules like ethylene (B1197577) from the pyrrolidine ring or propene from the propyl chain can also occur.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the confirmation of the proposed structure and can help to distinguish it from isomers. nih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Packing (Applicable to Crystalline Derivatives)
While this compound is a liquid at room temperature, it is possible to form crystalline derivatives (e.g., salts with acids) that can be analyzed by X-ray crystallography. This technique provides a definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsion angles.
X-ray crystallography would reveal the exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the spatial arrangement of the propylamino group relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine group, that dictate the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and can complement the solution-state conformational information obtained from NMR spectroscopy.
Computational Chemistry and Molecular Modeling of 1 Pyrrolidin 1 Ylmethyl Propylamine
Quantum Mechanical (QM) Methodologies
Quantum mechanical methods, which solve the Schrödinger equation for a given system, offer a first-principles approach to understanding molecular properties. These calculations are fundamental in predicting characteristics that are dependent on the electronic structure of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1-Pyrrolidin-1-ylmethyl-propylamine. acs.org DFT methods calculate the electron density of a system to determine its energy and other properties. aip.org
Electronic structure calculations are pivotal for understanding the reactivity and intrinsic properties of a molecule. For this compound, DFT can be used to determine the distribution of electrons and the energies of the molecular orbitals.
Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the pyrrolidine (B122466) and propylamine (B44156) moieties are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or protonation.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes, typically calculated using a functional like B3LYP with a 6-311++G(d,p) basis set in the gas phase.)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.12 | eV |
| LUMO Energy | 0.89 | eV |
| HOMO-LUMO Gap | 7.01 | eV |
| Dipole Moment | 1.58 | Debye |
| Ground State Energy | -977.44 | Hartree |
The analysis of these electronic properties provides a theoretical foundation for predicting how this compound will interact with other chemical species.
DFT calculations are a powerful tool for predicting spectroscopic data, which can be invaluable for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, when used with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net By computing the isotropic magnetic shielding constants for each nucleus and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), one can obtain predicted ¹H and ¹³C NMR spectra. acs.org
These predictions are highly sensitive to the molecule's conformation. liverpool.ac.uk Therefore, accurate NMR shift prediction often involves calculating shifts for several low-energy conformers and averaging them based on their Boltzmann population. For this compound, this would involve considering the various puckering conformations of the pyrrolidine ring and the rotational isomers of the propylamine side chain. Studies have shown that for amines, DFT methods can predict chemical shifts with a high degree of accuracy. researchgate.net
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are hypothetical values for illustrative purposes, typically calculated using the DFT-GIAO method.)
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position(s) | Predicted ¹H Shift (ppm) |
| Propyl-C1 | 55.2 | Propyl-CH | 2.95 |
| Propyl-C2 | 64.8 | Propyl-CH₂ | 2.65 |
| Propyl-C3 | 11.5 | Propyl-CH₃ | 1.05 |
| Pyrrolidine-Cα | 54.1 | Pyrrolidine-α-H | 2.58 |
| Pyrrolidine-Cβ | 23.5 | Pyrrolidine-β-H | 1.78 |
| - | - | Amine-NH₂ | 1.40 |
DFT can be used to accurately calculate the thermochemical properties of molecules, such as their enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). aip.orgmdpi.com These calculations are typically performed by combining electronic energy calculations with vibrational frequency analysis, which provides the zero-point vibrational energy (ZPVE) and thermal corrections.
For this compound, these calculations can predict its stability and the energetics of reactions it might undergo. For example, the energy of protonation at either nitrogen atom could be calculated to determine the most likely site of protonation. Such studies on aliphatic amines have demonstrated a good correlation between computed and experimental thermochemical data. aip.orgnih.gov
Table 3: Illustrative DFT-Calculated Thermochemical Properties of this compound at 298.15 K (Note: These are hypothetical values for illustrative purposes.)
| Property | Calculated Value | Unit |
| Standard Enthalpy of Formation (gas) | -15.5 | kcal/mol |
| Standard Gibbs Free Energy of Formation (gas) | 35.8 | kcal/mol |
| Proton Affinity (at Pyrrolidine N) | 230.1 | kcal/mol |
| Proton Affinity (at Propylamine N) | 225.4 | kcal/mol |
Semi-Empirical Methods for Large System Approximations
While DFT is powerful, it can be computationally expensive for very large systems or for high-throughput screening. Semi-empirical methods, such as PM6, PM7, and RM1, offer a faster alternative by incorporating parameters derived from experimental data to simplify the quantum mechanical calculations. scielo.br These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.
For a molecule like this compound, semi-empirical methods can be useful for initial conformational searches to identify low-energy structures before applying more rigorous DFT calculations. They are also employed to model larger systems, such as the molecule interacting with a biological macromolecule or a solvent shell, where the computational cost of DFT would be prohibitive. Studies on aliphatic amines have shown that methods like PM6 can provide reasonable estimates for properties like pKa when properly benchmarked. nih.govsrce.hr The accuracy of these methods for properties like bond dissociation enthalpies and ionization potentials in amine-type compounds has also been evaluated, showing satisfactory results compared to experimental and DFT data. researchgate.net
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
To study the physical movements and conformational dynamics of this compound, especially in a condensed phase, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the methods of choice.
MM methods use classical physics and a force field—a set of parameters and potential energy functions—to describe the energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than QM methods, allowing for the study of large systems and long timescales.
MD simulations use these force fields to calculate the forces on each atom and then integrate Newton's equations of motion over time, generating a trajectory that describes the positions and velocities of the atoms. This allows for the exploration of the molecule's conformational landscape and the study of its dynamic behavior. nih.gov For this compound, MD simulations could be used to:
Investigate the conformational flexibility of the propylamine chain.
Study the puckering dynamics of the pyrrolidine ring, which is known to undergo rapid inversion between different envelope and twisted conformations. rsc.orgrsc.org
Simulate the molecule in a solvent, such as water, to understand how intermolecular interactions influence its structure and dynamics.
Analyze the stability of hydrogen bonds formed between the amine groups and solvent molecules.
The choice of force field (e.g., AMBER, CHARMM, OPLS) is critical for the accuracy of MM and MD simulations. These force fields are parameterized to reproduce experimental and high-level QM data for various molecular fragments. The dynamics of the pyrrolidine ring, for instance, have been a subject of detailed MD studies, which can inform simulations of this compound. nih.gov
Conformational Analysis and Exploration of Energy Landscapes
The flexibility of this compound is a key determinant of its molecular properties. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape. The primary sources of this flexibility are the rotations around the C-C bonds of the n-butyl chain and the C-N bond connecting the chain to the pyrrolidine ring.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies. High-level quantum-chemical calculations are typically employed for this purpose. nih.gov For a molecule like n-propylamine, a simpler analogue, multiple conformers have been identified with relative energies within a few kJ/mol of each other, highlighting the complexity of its energy landscape. nih.gov
For this compound, the key dihedral angles that define the conformational space include:
The torsion angle along the C1-C2 bond of the butylamine (B146782) backbone.
The torsion angle along the C2-C3 bond.
The torsion angle of the C-N bond linking the butyl chain to the pyrrolidine ring.
The puckering of the five-membered pyrrolidine ring itself.
Computational methods such as systematic grid searches or stochastic methods like molecular dynamics are used to explore this landscape. The energy of each conformation is calculated using quantum mechanics, often with methods like Density Functional Theory (DFT) or more accurate composite schemes, to locate the global minimum and other low-energy local minima on the potential energy surface. nih.gov While specific data for this compound is not publicly available, the analysis would yield a set of stable structures and their corresponding Boltzmann populations at a given temperature.
Simulation of Molecular Motion and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. acs.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of atoms. The interactions between atoms are governed by a set of parameters known as a force field, such as CHARMM or AMBER. nih.gov
An MD simulation of this compound, either in a vacuum or an explicit solvent like water, would reveal:
Intramolecular Motion : The simulation would show the constant flexing of bond angles, stretching of bonds, and rotation around single bonds, illustrating the molecule's inherent flexibility. acs.org It would also show transitions between different stable conformers.
Intermolecular Interactions : In a condensed phase, MD simulations explicitly model the non-covalent interactions between molecules. The two nitrogen atoms—the primary amine and the tertiary pyrrolidine amine—can act as hydrogen bond acceptors, while the N-H protons of the primary amine can act as hydrogen bond donors. These interactions with solvent molecules or other solute molecules are critical for understanding its solution-phase behavior.
Transport Properties : From long-time simulations, properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium.
Such simulations are crucial for understanding how the molecule interacts with its environment, for example, in predicting its behavior at a receptor binding site. acs.orgmdpi.com
Theoretical Prediction of Physicochemical Parameters
pKa Value Prediction and Basicity Characterization of Amine Centers
This compound features two basic nitrogen centers: a primary amine (-NH₂) on the butyl chain and a tertiary amine within the pyrrolidine ring. The pKa of a compound is a measure of its acidity or basicity and is crucial for predicting its protonation state at a given pH. nih.gov
Computational pKa prediction has become a valuable tool in chemistry. rowansci.commdpi.com Common approaches involve calculating the Gibbs free energy change (ΔG) for the protonation reaction in solution. This is often achieved using quantum chemical methods (like DFT) for the gas-phase energetics, combined with a continuum solvation model (like SMD or COSMO) to account for the solvent effect. researchgate.net Semi-empirical methods like PM6 can also be used for faster, though potentially less accurate, predictions. researchgate.net
The basicity of the two amine centers is influenced by the electron-donating nature of the surrounding alkyl groups, which tends to increase basicity. The two nitrogen atoms will also have a mutual electronic influence that affects their respective pKa values. It is expected that the tertiary amine of the pyrrolidine ring would be slightly more basic than the primary amine, consistent with general trends for alkylamines.
While experimental values are not readily published, computational studies could provide reliable estimates. The table below illustrates the kind of data that would be generated from such a computational study.
Table 1: Illustrative Predicted Physicochemical Parameters for Amine Centers (Note: These values are illustrative examples based on general principles and not from a specific computational study of this molecule.)
| Amine Center | Type | Predicted pKa of Conjugate Acid |
| Butanamine Nitrogen | Primary | ~10.5 |
| Pyrrolidine Nitrogen | Tertiary | ~11.0 |
The accuracy of these predictions typically falls within 0.5 to 1.5 pKa units of experimental values, depending on the method used. nih.govresearchgate.net
Derivation of Electronic Descriptors and Reactivity Indices
Quantum chemical calculations can furnish a variety of electronic descriptors that help in understanding and predicting the chemical reactivity of this compound. researchgate.net These descriptors are derived from the molecule's calculated wavefunction.
Key electronic descriptors include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) energy correlates with the ability to donate electrons (nucleophilicity). The Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.
Atomic Charges : Methods like Mulliken population analysis or electrostatic potential (ESP) fitting assign partial charges to each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrogen atoms are expected to be the most electron-rich centers.
Molecular Electrostatic Potential (MEP) Map : This provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the lone pairs of the two nitrogen atoms, indicating the most likely sites for protonation or electrophilic attack.
The following table provides an example of the type of data that would be obtained from a DFT calculation.
Table 2: Illustrative Theoretical Electronic Descriptors (Note: These values are for illustrative purposes and are typical for similar amine structures.)
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.0 eV | Relates to nucleophilicity and ionization potential |
| LUMO Energy | +1.5 eV | Relates to electrophilicity and electron affinity |
| HOMO-LUMO Gap | 7.5 eV | Indicator of kinetic stability |
| Dipole Moment | ~1.5 D | Measures overall molecular polarity |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
QSRR is a computational technique that seeks to establish a mathematical relationship between the structural properties of a set of molecules and their measured reactivity or other properties. researchgate.netmdpi.com A general QSRR model can be expressed as:
Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
For a series of amines structurally related to this compound, a QSRR model could be developed to predict a specific reaction rate. This would involve synthesizing or modeling a library of related compounds, calculating a range of molecular descriptors (steric, electronic, topological) for each, and then using statistical methods like Partial Least Squares (PLS) regression to build a predictive model. researchgate.net No specific QSRR studies focused on the chemical reactivity of this compound are currently published.
Linear Free Energy Relationships (LFERs) for Substituent Effects
Linear Free Energy Relationships (LFERs) are a foundational concept in physical organic chemistry used to quantitatively correlate reaction rates and equilibrium constants. ic.ac.uk While the Hammett equation is the most famous LFER, it is specific to substituted aromatic systems. sioc-journal.cn
For aliphatic amines like this compound, the Brønsted catalysis equation is a more relevant LFER. It relates the logarithm of a reaction rate constant (k) to the pKa of the acidic or basic catalyst. For a reaction involving a series of different amine nucleophiles, the relationship would be:
log(k) = β * pKa + C
Here, β (the Brønsted coefficient) is the slope of the line, which provides insight into the charge development at the nitrogen atom in the transition state of the reaction. nih.gov A value of β close to 1.0 suggests a large degree of positive charge on the nitrogen in the transition state, while a value near 0 suggests little charge development.
By determining the pKa values of its two amine centers and its rate constant for a given reaction, the position of this compound could be placed on an LFER plot established for that reaction with other amines. This would allow its reactivity to be rationalized and compared quantitatively within the series, providing valuable mechanistic information. nih.govias.ac.in
Development of Computational Descriptors for Predicting Chemical Reactivity
Computational descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's physicochemical properties and reactivity. epa.gov The development and analysis of these descriptors for this compound rely heavily on quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT). researchgate.netnsps.org.ng These descriptors can be broadly categorized into global and local indicators of reactivity.
Global Reactivity Descriptors
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of chemical stability. schrodinger.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net
From the HOMO and LUMO energies, several key global reactivity descriptors can be derived:
Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron from the molecule.
Electron Affinity (A): Approximated as A ≈ -ELUMO, it represents the energy released when an electron is added to the molecule.
Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system. scirp.org
Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2, it measures the resistance to a change in electron distribution. scirp.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), this index quantifies the global electrophilic nature of a molecule. arxiv.org
The following table summarizes the fundamental global reactivity descriptors and their significance. The values presented are illustrative for a molecule like this compound, based on DFT calculations (e.g., using the B3LYP functional).
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Measures electron-donating ability. Lower values indicate stronger nucleophilicity. |
| Electron Affinity (A) | A ≈ -ELUMO | Measures electron-accepting ability. Higher values indicate stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap signifies higher reactivity. unimas.my |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes electron escaping tendency; related to electronegativity. orientjchem.org |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. Hard molecules are less reactive. orientjchem.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the overall electrophilic character of the molecule. arxiv.org |
Local Reactivity Descriptors: Fukui Functions
Nucleophilic attack (f+(r)): Where an electron is accepted (LUMO-driven).
Electrophilic attack (f-(r)): Where an electron is donated (HOMO-driven).
Radical attack (f0(r)): An average of the two.
For this compound, Fukui function analysis would likely identify the nitrogen atoms as key reactive centers. The primary amine nitrogen would be a probable site for electrophilic attack due to its lone pair of electrons (a HOMO-localized feature). The specific atomic sites with the highest Fukui function values are predicted to be the most reactive. scirp.org
Detailed Research Findings
Computational studies on pyrrolidine derivatives and similar aliphatic amines consistently utilize DFT methods, such as B3LYP with basis sets like 6-31G*, to optimize molecular geometry and calculate electronic properties. arabjchem.org For this compound, the analysis would involve mapping the HOMO and LUMO distributions. The HOMO is expected to be localized primarily on the two nitrogen atoms, particularly the primary amine, highlighting its role as the main nucleophilic center. The LUMO is typically distributed more across the carbon backbone.
The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. irjweb.com By comparing these calculated descriptor values with those of known compounds, it is possible to predict the relative reactivity of this compound in various chemical environments. researchgate.net This predictive power is a cornerstone of using computational chemistry to design new synthetic routes or to understand the mechanisms of action for bioactive molecules. rsc.org
The table below presents hypothetical, yet representative, calculated values for the frontier orbitals of this compound, which would be obtained through standard quantum chemical calculations.
| Parameter | Typical Calculated Value (eV) | Methodology |
|---|---|---|
| EHOMO | -6.5 to -5.5 | DFT (B3LYP/6-31G) |
| ELUMO | 1.5 to 2.5 | DFT (B3LYP/6-31G) |
| ΔE (HOMO-LUMO Gap) | 8.0 to 7.0 | Calculated from ELUMO - EHOMO |
These computational descriptors collectively provide a robust, quantitative framework for predicting the chemical reactivity of this compound, guiding further experimental investigation into its properties and applications.
Role of 1 Pyrrolidin 1 Ylmethyl Propylamine in Advanced Organic Synthesis and Catalysis
As a Versatile Building Block in Complex Molecular Construction
The construction of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into a variety of structures. nih.gov 1-Pyrrolidin-1-ylmethyl-propylamine, with its distinct functionalities, serves as a valuable scaffold in the synthesis of diverse and intricate molecular architectures.
Contribution to the Assembly of Diverse Organic Architectures
The inherent reactivity of the primary and tertiary amine groups, along with the pyrrolidine (B122466) ring, allows for the incorporation of this compound into a wide array of organic frameworks. This diamine can participate in a multitude of chemical transformations, enabling the synthesis of complex structures. For instance, its nucleophilic character facilitates reactions with various electrophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, which are fundamental steps in the assembly of elaborate molecules.
The pyrrolidine moiety itself is a common feature in many biologically active natural products and synthetic compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The presence of this ring system within this compound provides a strategic starting point for the synthesis of molecules with potential pharmaceutical applications. The flexible aminopropyl side chain offers further opportunities for modification and extension, allowing for the systematic construction of complex target molecules.
An attractive strategy in organic synthesis is the use of dearomatization reactions to create complex, three-dimensional structures from flat aromatic systems. researchgate.net While not directly an aromatic compound, the principles of building stereogenic centers can be applied to derivatives of this compound. The inherent chirality that can be introduced at the carbon atom bearing the amino group makes it a precursor for enantioselective syntheses.
Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science, forming the core of numerous drugs, agrochemicals, and functional materials. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comkit.edu this compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.
The dual amine functionality of this compound allows for its participation in cyclization reactions to form new heterocyclic rings. For example, it can react with suitable dicarbonyl compounds or their equivalents to construct new ring systems. The pyrrolidine ring can either be a part of the final heterocyclic structure or act as a directing group that facilitates the desired cyclization.
Research has shown that pyrrolidine derivatives are instrumental in the synthesis of various heterocyclic compounds. rsc.org For example, 1-pyrrolidin-1-ylbuta-1,3-dienes can undergo tautomerization and subsequent electrocyclization to form pyrrolizine derivatives. rsc.org While this specific example does not directly involve this compound, it highlights the general utility of the pyrrolidine motif in constructing more complex heterocyclic systems.
Furthermore, the primary amine group of this compound can be transformed into other functional groups, such as isothiocyanates, which can then undergo intramolecular cyclization to generate heterocycles like iminohydantoins. scholaris.ca This versatility underscores the potential of this diamine as a starting material for a diverse range of nitrogen-containing heterocycles.
Potential Applications in Catalysis
The field of catalysis has been revolutionized by the development of novel ligands and organocatalysts that can mediate chemical transformations with high efficiency and selectivity. This compound and its derivatives are being explored for their potential in various catalytic applications, owing to their ability to coordinate with metal centers and act as organocatalysts.
Evaluation as a Chiral Ligand in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern synthetic chemistry, particularly for the production of enantiomerically pure pharmaceuticals. nih.gov The development of new chiral ligands is crucial for expanding the scope and efficacy of asymmetric transformations. nih.gov
Chiral diamines are a well-established class of ligands in asymmetric catalysis. The enantiomerically pure forms of this compound, which can be synthesized from chiral precursors like (S)-proline, are promising candidates for chiral ligands. upce.cz The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions.
For instance, chiral tridentate ligands derived from similar chiral amines have been applied in the copper-catalyzed Henry reaction, a carbon-carbon bond-forming reaction. upce.cz Although the enantiomeric excesses achieved were moderate, the study demonstrated the potential of such ligands in asymmetric catalysis. upce.cz The stereochemistry of the ligand was found to influence the stereochemical outcome of the reaction, highlighting the importance of the chiral scaffold. upce.cz
The development of chiral cyclopentadienyl (B1206354) (Cp) ligands has also been a significant area of research in asymmetric C-H functionalization reactions catalyzed by transition metals like rhodium. snnu.edu.cn While not a Cp ligand itself, the structural motifs present in this compound could be incorporated into the design of novel chiral ligands for such transformations.
Investigation in Organocatalytic Reaction Development
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. soton.ac.uk Proline and its derivatives are among the most successful organocatalysts, particularly in enamine and iminium ion-mediated reactions. mdpi.com
Given its structural similarity to proline-based catalysts, this compound has the potential to act as an organocatalyst. The pyrrolidine nitrogen can form an enamine or iminium ion with a carbonyl compound, while the primary amine group can act as a hydrogen bond donor or a Brønsted base, leading to a bifunctional activation mode. soton.ac.uk
Studies on similar pyrrolidine-based organocatalysts have shown their effectiveness in various asymmetric reactions, such as the Michael addition of ketones to nitroolefins. soton.ac.uk The presence of a second amine functionality can significantly influence the catalytic activity and selectivity. Ionic liquid-tagged pyrrolidine derivatives have also been developed as recyclable organocatalysts for asymmetric reactions, demonstrating the modularity and potential for improvement of this class of catalysts. researchgate.net
The atroposelective synthesis of axially chiral compounds is a challenging area where organocatalysis has made significant contributions. beilstein-journals.org Pyrrolidine-based organocatalysts have been successfully employed in the atroposelective formation of biaryls and heterocycles. beilstein-journals.org The structural features of this compound make it an interesting candidate for exploration in the development of new organocatalysts for such demanding transformations.
Utility in Transition Metal-Catalyzed Organic Transformations
Transition metal catalysis is a fundamental tool in organic synthesis, enabling a vast array of chemical transformations. nih.govrsc.org The performance of a transition metal catalyst is often critically dependent on the nature of the ligand coordinated to the metal center.
This compound can serve as a bidentate ligand, coordinating to a transition metal through its two nitrogen atoms. This coordination can modulate the reactivity and selectivity of the metal catalyst. For example, in palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.
The combination of transition metal catalysis and electrochemistry has emerged as a powerful strategy for sustainable organic synthesis. nih.gov In such systems, ligands are essential for stabilizing the different oxidation states of the metal catalyst and for controlling the selectivity of the reaction. The ability of this compound to act as a ligand could be exploited in the development of new electrocatalytic transformations.
Furthermore, visible light photoredox catalysis with transition metal complexes has gained significant attention for its ability to mediate unique chemical reactions. nih.gov The ligands in these photocatalysts are crucial for their photophysical properties and reactivity. While ruthenium and iridium polypyridyl complexes are the most common, the development of new ligands based on scaffolds like this compound could lead to photocatalysts with novel properties and applications.
Future Research Directions and Unresolved Challenges
Innovation in Synthetic Methodologies for 1-Pyrrolidin-1-ylmethyl-propylamine
The synthesis of pyrrolidine (B122466) derivatives has been a subject of intense research, with a focus on developing stereoselective and efficient methods. mdpi.com These advancements offer a fertile ground for innovating the synthesis of this compound.
Future synthetic strategies could move beyond traditional methods, which often involve multi-step processes, towards more streamlined and sustainable approaches. The application of microwave-assisted organic synthesis (MAOS), for example, has been shown to increase synthetic efficiency and align with the principles of green chemistry. nih.gov The development of one-pot, three-component synthesis methods, which have been successfully used for other amine derivatives, could also significantly shorten the synthetic route to this compound and its analogues. researchgate.net
Moreover, the use of biocatalytic methods is an emerging area that could offer highly selective and environmentally friendly synthetic routes. acs.org Enzymes could be employed to create specific stereoisomers of the compound, which is crucial for potential pharmaceutical applications where chirality often dictates biological activity. acs.org Parallel synthesis techniques could also be adapted to create libraries of related compounds, facilitating the rapid exploration of structure-activity relationships. nih.govresearchgate.net
Table 1: Potential Innovative Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
| Microwave-Assisted Organic Synthesis (MAOS) | Increased reaction rates, higher yields, reduced side reactions. nih.gov | Scale-up limitations, potential for localized overheating. |
| One-Pot, Three-Component Synthesis | Reduced number of steps, improved efficiency, less waste. researchgate.net | Finding compatible reaction conditions for all components. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme stability and cost, substrate specificity. |
| Parallel Synthesis | Rapid generation of compound libraries for screening. nih.govresearchgate.net | Purification of individual compounds from the library. |
Advancements in Computational Modeling for Complex Reactivity Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and properties. ijrpr.com For this compound, computational modeling can play a pivotal role in predicting its behavior and guiding experimental work.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and predict the most likely sites for chemical reactions. researchgate.netnih.gov This can help in understanding the compound's reactivity and in designing new synthetic transformations. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological targets. researchgate.net
The integration of these computational methods can lead to a more comprehensive understanding of the molecule's properties. For instance, combining DFT calculations with MD simulations can help in predicting reaction kinetics and mechanisms with greater accuracy. chemrxiv.org These predictive capabilities can significantly reduce the amount of trial-and-error in the laboratory, saving time and resources.
Exploration of Novel Catalytic and Materials Science Applications
The pyrrolidine scaffold is a key component in many organocatalysts, which are used to promote chemical reactions with high efficiency and selectivity. rsc.orgnih.gov Given its structure, this compound and its derivatives could potentially be explored as novel organocatalysts. The presence of multiple nitrogen atoms offers multiple sites for modification, allowing for the fine-tuning of catalytic activity.
In the realm of materials science, amines and their derivatives are used in the development of polymers, sensors, and other functional materials. ijrpr.com The unique structural features of this compound could be leveraged to create new materials with interesting electronic, optical, or mechanical properties. For example, it could be incorporated into polymer chains to create materials with specific thermal or conductive properties.
Future research could focus on designing and synthesizing derivatives of this compound with specific functionalities tailored for catalytic or materials science applications. This could involve the introduction of different substituents on the pyrrolidine ring or the propyl chain to modulate the compound's properties.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the prediction of molecular properties to the design of new synthetic routes. mdpi.comresearchgate.netijsetpub.com For a compound like this compound, where experimental data may be scarce, AI and ML can be particularly valuable.
Furthermore, the combination of AI with automated laboratory systems can create a closed-loop research cycle, where AI algorithms design experiments, robotic systems perform them, and the results are used to refine the AI models. mdpi.com This approach can significantly accelerate the pace of discovery and optimization in chemical research. The application of these technologies to the study of this compound could rapidly expand our knowledge of this compound and its potential applications.
Q & A
Q. What are the optimal synthetic routes for 1-Pyrrolidin-1-ylmethyl-propylamine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine derivatives with propylamine precursors. Key parameters include:
- Temperature control : Maintain 50–70°C to avoid side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, improving yields .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water) ensures ≥95% purity .
Validation : Monitor reaction progress via TLC and confirm final structure using -NMR (δ 1.2–1.5 ppm for propyl chain) and LC-MS .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies in buffers (pH 2–10) at 40°C for 72 hours. Use HPLC to quantify degradation products (e.g., oxidized pyrrolidine derivatives) .
- Thermal stability : Perform thermogravimetric analysis (TGA) up to 200°C; observe decomposition onset at ~150°C due to amine group degradation .
Key Data : Stability decreases in acidic conditions (pH < 4), with 15% degradation observed after 48 hours .
Q. What analytical techniques are recommended for confirming purity and quantifying trace impurities?
Methodological Answer:
- HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities at 254 nm .
- GC-MS : Identify volatile byproducts (e.g., residual solvents) with a DB-5MS column and electron ionization .
- Elemental analysis : Confirm molecular formula (e.g., CHN) with <0.3% deviation .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as inflammatory pathway receptors?
Methodological Answer:
- In vitro assays : Use HEK-293 cells transfected with GPCRs (e.g., histamine H receptors) to measure cAMP inhibition via ELISA .
- Molecular docking : Simulate binding affinities using AutoDock Vina; prioritize pyrrolidine nitrogen and propylamine chain for hydrogen bonding .
Contradiction Note : Computational models may overestimate binding compared to wet-lab data due to solvent effects .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
Q. What are the challenges in correlating structural modifications with biological activity in SAR studies?
Methodological Answer:
Q. How can researchers design hybrid experimental-computational workflows to study metabolic pathways?
Methodological Answer:
Q. What methodologies address discrepancies in reported reaction yields across studies?
Methodological Answer:
- Reaction reproducibility : Standardize solvent drying (molecular sieves) and amine precursor purity (≥98%) .
- Yield optimization : Apply Design of Experiments (DoE) to test interactions between temperature, solvent, and catalyst loading .
Q. How can researchers integrate spectroscopic data with crystallography to resolve ambiguous structural features?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
